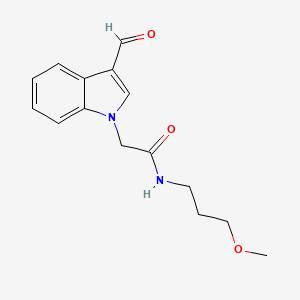

2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide

Description

Properties

IUPAC Name |

2-(3-formylindol-1-yl)-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-20-8-4-7-16-15(19)10-17-9-12(11-18)13-5-2-3-6-14(13)17/h2-3,5-6,9,11H,4,7-8,10H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRCTJOEOGEUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

- 3-Formylindole : Introduces the aromatic heterocycle with a reactive aldehyde group.

- N-(3-Methoxypropyl)acetamide : Provides the acetamide backbone with a methoxy-terminated alkyl chain.

Key disconnections include:

- Indole N-alkylation to attach the acetamide moiety.

- Vilsmeier-Haack formylation to install the 3-formyl group.

- Amide bond formation between the indole nitrogen and the acetylated side chain.

Synthetic Routes and Methodologies

Indole Core Synthesis

Fischer Indole Synthesis

The indole scaffold is synthesized via cyclization of phenylhydrazine derivatives with carbonyl compounds. For example, heating phenylhydrazine with pyruvic acid under acidic conditions yields indole-3-carboxylic acid, which can be decarboxylated to indole.

Formylation at the 3-Position

The Vilsmeier-Haack reaction is employed to introduce the formyl group. Indole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), generating the electrophilic chloroiminium intermediate. Subsequent hydrolysis yields 3-formylindole:

$$

\text{Indole} + \text{POCl}3 + \text{DMF} \rightarrow \text{3-Formylindole} + \text{HCl} + \text{PO(OH)}3

$$

Yield : 70–85% after recrystallization.

N-Alkylation of Indole

Direct Alkylation with Haloacetamides

3-Formylindole is alkylated at the N1 position using bromoacetyl chloride derivatives. The reaction is conducted in anhydrous DMF with potassium carbonate as a base:

$$

\text{3-Formylindole} + \text{BrCH}2\text{C(O)NRR'} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(3-Formyl-1H-indol-1-yl)acetamide}

$$

Challenges : Competing O-alkylation and polymerization.

Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction couples 3-formylindole with N-(3-methoxypropyl)hydroxylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

$$

\text{3-Formylindole} + \text{HO-NH-(CH}2\text{)}3\text{OCH}3 \xrightarrow{\text{DEAD, PPh}3} \text{Target Compound}

$$

Yield : 50–60% after column chromatography.

Amide Bond Formation

Carbodiimide-Mediated Coupling

N-(3-Methoxypropyl)amine is reacted with 2-(3-formyl-1H-indol-1-yl)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt):

$$

\text{2-(3-Formyl-1H-indol-1-yl)acetic acid} + \text{H}2\text{N-(CH}2\text{)}3\text{OCH}3 \xrightarrow{\text{DCC, HOBt}} \text{Target Compound}

$$

Reaction Conditions : 0–5°C in DMF, 12–24 h.

Yield : 75–80% after trituration with hexanes.

Schotten-Baumann Reaction

Acyl chloride derivatives of 2-(3-formyl-1H-indol-1-yl)acetic acid are prepared using thionyl chloride, followed by reaction with N-(3-methoxypropyl)amine in a biphasic system (water/dichloromethane):

$$

\text{2-(3-Formyl-1H-indol-1-yl)acetyl chloride} + \text{H}2\text{N-(CH}2\text{)}3\text{OCH}3 \rightarrow \text{Target Compound}

$$

Advantages : Rapid reaction (1–2 h), high purity.

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Protecting Group Strategies

Analytical Characterization

Spectroscopic Data

Industrial Applicability and Patent Landscape

Patent EP2962690B1 discloses analogous indole acetamides prepared via carbodiimide-mediated coupling, while WO2014073904A1 highlights the utility of methoxypropyl side chains in enhancing bioavailability. Scaling these methods requires:

- Continuous Flow Reactors : Minimize exothermic risks during formylation.

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating mixture (HNO3 and H2SO4), halogens (Cl2, Br2).

Major Products Formed

Oxidation: 2-(3-carboxyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide.

Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Indole derivatives, including 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide, have been studied for their potential anticancer properties. Research indicates that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of the formyl group may enhance interactions with specific molecular targets involved in cancer pathways, potentially leading to improved therapeutic efficacy .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Indole derivatives are known to possess broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This makes 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide a candidate for developing new antimicrobial agents .

Synthetic Applications

Building Block in Organic Synthesis

Due to its unique structure, 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex indole derivatives or other bioactive compounds through various chemical reactions such as nucleophilic substitutions and cycloadditions. The methoxypropyl group enhances the solubility and reactivity of the compound, making it versatile for further modifications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that an indole derivative similar to 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential of this compound in cancer therapy .

Case Study 2: Antimicrobial Activity

In another research project, researchers evaluated the antimicrobial efficacy of various indole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide effectively inhibited bacterial growth, suggesting its potential use as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The formyl group may facilitate binding to specific active sites, while the acetamide linkage can enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide (CAS: 530121-56-3)

- Structural Difference : Replaces the 3-methoxypropyl group with a cyclopropyl ring.

- Impact: Lipophilicity: The cyclopropyl group increases lipophilicity (clogP ~2.1 vs. Metabolic Stability: Cyclopropane’s rigid structure may slow oxidative metabolism compared to the flexible methoxypropyl chain .

- Applications : Used in kinase inhibition studies but lacks the methoxy group’s hydrogen-bonding capability, which may limit target interactions .

N-Ethyl-N-[2-(1H-Indol-3-yl)-propyl]-acetamide

- Structural Difference : Contains an ethyl group and a propyl chain on the acetamide nitrogen, with an unsubstituted indole.

- Impact :

Core Heterocycle Modifications

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Structural Difference : Replaces indole with a benzothiazole ring and introduces a trifluoromethyl group.

- Bioactivity: Patent data suggest utility in anti-inflammatory or antiviral contexts, diverging from indole-based neuroactive applications .

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl} Acetamides

- Structural Difference : Incorporates a sulfanyl-oxadiazole moiety.

- Impact :

Modifications to the Formyl Group

N-(Substituted Phenyl)-2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl) Acetamides

- Structural Difference: The formyl group is converted to a hydroxyimino (oxime) moiety.

- Impact :

2-(3-{[(5E)-1-(2,3-Dimethylphenyl)-2,4,6-Trioxo-1,3-Diazinan-5-ylidene]methyl}-1H-indol-1-yl)-N-(3-Methoxypropyl)acetamide

Biological Activity

Overview

2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide is a synthetic compound belonging to the indole family, which is renowned for its diverse biological activities. The compound's structure, characterized by the presence of a formyl group and a methoxypropyl chain, suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry applications.

The chemical properties of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 274.32 g/mol |

| Molecular Formula | C15H18N2O3 |

| LogP | 1.0532 |

| Polar Surface Area | 49.057 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The formyl group can enhance binding affinity to specific active sites, while the methoxypropyl group may improve solubility and stability in biological systems. Such structural features could facilitate the modulation of biological pathways relevant to disease processes.

Antimicrobial Properties

Indole derivatives have also been reported to possess antimicrobial activities. The presence of both the formyl and methoxypropyl groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic functions within pathogens. Further empirical studies are necessary to elucidate the specific antimicrobial efficacy of this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives, providing insights into their potential applications:

- Cytotoxicity Studies : A study on related indole derivatives indicated that compounds with similar structural features demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide may exhibit comparable effects .

- Structure-Activity Relationship (SAR) : Research on SAR has indicated that modifications to the indole core and substituents significantly influence biological activity. The unique combination of functional groups in this compound may provide enhanced activity compared to simpler analogs .

- Pharmacological Potential : The pharmacological profile of indole derivatives has been extensively reviewed, highlighting their potential as therapeutic agents in treating cancer, infections, and other diseases. The specific characteristics of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide position it as a candidate for further investigation in drug development.

Q & A

Q. What strategies mitigate cross-reactivity issues in biological assays involving this acetamide derivative?

- Methodology : Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic activity assays). Include negative controls (e.g., N-(3-methoxypropyl)acetamide without the indole-formyl moiety) to isolate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.